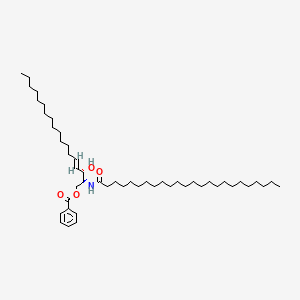

N-Tetracosanoyl-D-sphingosine 1-benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

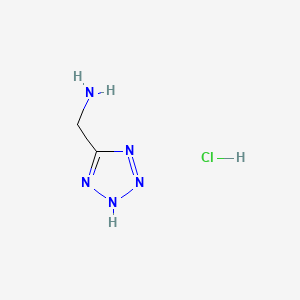

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-Lignoceroyl-D-sphingosine 1-benzoate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula of this compound is C49H91NO4 . It has a molecular weight of 758.25 .

Molecular Structure Analysis

The SMILES string of N-Tetracosanoyl-D-sphingosine 1-benzoate isCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC@Hc1ccccc1)C@@H\C=C\CCCCCCCCCCCCC . The InChI is 1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 . Physical And Chemical Properties Analysis

N-Tetracosanoyl-D-sphingosine 1-benzoate is a solid compound . It contains functional groups such as amide, ester, and hydroxyl . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Sphingosine 1-Phosphate Signaling in Cellular Functions

Sphingosine 1-phosphate (S1P) plays a critical role in various cellular processes including mitogenesis, differentiation, migration, and apoptosis. It functions both extracellularly, through G-protein-coupled receptors (EDG family), and intracellularly, affecting calcium mobilization and activation of non-receptor tyrosine kinases. The dual action of S1P highlights its unique position in cellular signaling and suggests potential research applications in understanding and manipulating these pathways (Pyne & Pyne, 2000).

Therapeutic Targets and Cancer

Sphingosine kinase 1 (SphK1), a key enzyme in S1P metabolism, is linked to cancer progression. Its upregulation is associated with poor prognosis in various cancers, highlighting its potential as a therapeutic target. Inhibiting SphK1 could lead to advancements in cancer treatment, underscoring the importance of research in this area (Geffken & Spiegel, 2017).

Neuroprotection and Neurological Injuries

The role of S1P signaling in neuroprotection and the pathophysiology of acute neurological injuries is another area of significant research interest. S1P signaling may offer neuroprotective targets to mitigate the effects of brain and spinal cord injuries, suggesting a potential for therapeutic interventions in acute neurological conditions (Singh & Hall, 2008).

Sphingosine Kinase Inhibitors in Therapeutics

The development of SphK inhibitors is a promising area of research with implications for treating malignant, autoimmune, inflammatory, and other diseases. This research underlines the therapeutic potential of modulating S1P signaling pathways (Kumar & Saba, 2009).

S1P in Vascular Biology and Atherosclerosis

S1P signaling's influence on vascular biology, including its roles in endothelial cell migration, proliferation, and the integrity of the vascular barrier, indicates its potential involvement in the development of atherosclerosis. Understanding these mechanisms could lead to novel treatments for cardiovascular diseases (Tamama & Okajima, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMIJNTDRLPDS-ODNBOWEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745569 |

Source

|

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tetracosanoyl-D-sphingosine 1-benzoate | |

CAS RN |

123446-98-0 |

Source

|

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Diazabicyclo[2.1.1]hexane-2-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)

![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)

![Bicyclo[4.1.0]hepta-1,3,5-triene-7-ylideneketene](/img/structure/B571202.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B571206.png)